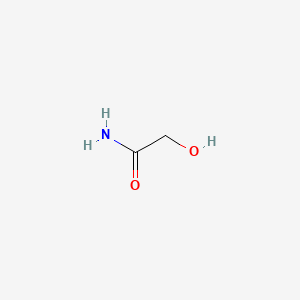

2-Hydroxyacetamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-2(5)1-4/h4H,1H2,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGPACAKMCUCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208531 | |

| Record name | Glycolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-42-5 | |

| Record name | 2-Hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EAK3UR7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Academic Significance and Research Trajectories of 2 Hydroxyacetamide

Foundational Role in Advanced Chemical Research

The utility of 2-hydroxyacetamide in chemical research stems from its straightforward synthesis and well-characterized physical and chemical properties. It is a white crystalline solid with a melting point of approximately 118-120 °C. chemicalbook.comsigmaaldrich.com Conformational analysis of the molecule has been reported, and its thermodynamic properties, including diffusion coefficients in water, have been investigated. chemicalbook.com

Historically, the synthesis of this compound and its derivatives has been approached through several classic organic chemistry reactions. Common methods include the ammonolysis of ethyl glycolate, the dehydration of corresponding amine salts, and the reaction of amines with lactides or polyglycolides. chemicalbook.comtandfonline.com A more direct, solvent-free method involves the reaction of glycolic acid with amines. tandfonline.com These accessible synthetic routes make it a readily available starting material for further chemical elaboration. Its foundational role is also evident in its use as a precursor for other chemical species, such as in the preparation of phosphoglycolamide. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | Glycolamide, Glycolic acid amide | chemicalbook.comguidechem.com |

| CAS Number | 598-42-5 | chemicalbook.com |

| Molecular Formula | C₂H₅NO₂ | chemicalbook.comnih.gov |

| Molecular Weight | 75.07 g/mol | chemicalbook.comnih.gov |

| Melting Point | 118-120 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | White crystalline powder | chemicalbook.com |

| Water Solubility | 413.5 g/L (at 25 °C) | chemicalbook.comguidechem.com |

Emergence as a Scaffold for Bioactive Compound Development

The this compound core structure is a key pharmacophore, a molecular framework that can be modified to create a diverse range of biologically active compounds. mdpi.comresearchgate.net Its ability to participate in hydrogen bonding allows derivatives to interact effectively with biological targets like enzymes and receptors. Research dating back to the 1950s identified N-alkyl hydroxyacetamides as potential anticonvulsant agents. tandfonline.com

More recent research has expanded the application of this scaffold into various therapeutic areas. It forms the backbone of novel small-molecule antagonists for the gonadotropin-releasing hormone (GnRH) receptor, which are investigated for treating reproductive tissue disorders. sigmaaldrich.com In oncology research, the novel compound 2-benzhydrylsulfinyl-n-hydroxyacetamide-Na, derived from figs, has been identified as a promising cytotoxic and apoptosis-inducing agent against specific cancer cell lines, including ovarian and breast cancer cells. researchgate.net This particular derivative was shown to suppress cancer cell proliferation through a pathway involving mitochondrial damage. researchgate.net Furthermore, N-substituted 2-hydroxyacetamides serve as important metabolites of established drugs and agrochemicals, such as N-(2,6-dimethylphenyl)-2-hydroxyacetamide, which is a known metabolite of the pharmaceutical ranolazine. nih.gov

Table 2: Examples of Bioactive Compounds Based on the this compound Scaffold

| Derivative Name | Application/Significance | Research Finding |

|---|---|---|

| N-Alkyl Hydroxyacetamides | Potential Anticonvulsant Agents | Synthesized and investigated for anticonvulsant properties in early pharmaceutical research. tandfonline.com |

| 2-Benzhydrylsulfinyl-n-hydroxyacetamide-Na | Anticancer Agent | Extracted from figs, it induces apoptosis in SKOV-3 and AMJ-13 cancer cell lines. researchgate.net |

| Small Molecule GnRH Antagonists | Reproductive Health | The this compound core is used to develop non-peptide antagonists for the GnRH receptor. sigmaaldrich.com |

Interdisciplinary Research Relevance

The applications of this compound and its derivatives extend beyond medicinal chemistry into diverse scientific and industrial fields, highlighting its interdisciplinary importance.

In the field of nuclear chemistry and environmental science, N,N-dioctyl-2-hydroxyacetamide (DOHyA) is a compound of significant interest. utwente.nl It is a primary degradation product of N,N,N′,N′-tetraoctyldiglycolamide (TODGA), an extractant used in advanced nuclear fuel reprocessing to separate minor actinides from spent fuel. utwente.nl Understanding the radiolytic stability and extraction properties of DOHyA is crucial for predicting the long-term performance of these separation processes, as DOHyA and its own degradation products can affect the efficiency of extracting target elements and removing undesirable fission products. utwente.nl

In agricultural chemistry, this compound derivatives are relevant as transformation products of pesticides. biosolveit.de For instance, N-(2,6-dimethylphenyl)-2-hydroxyacetamide is an environmental transformation product of the fungicide Metalaxyl-M. nih.gov Studying such metabolites is essential for assessing the environmental fate and impact of agrochemicals.

The versatility of this chemical family is also demonstrated by historical applications in materials science, where derivatives like N-Benzyl hydroxyacetamide were used in the preparation of photographic elements. tandfonline.com

Table 3: Interdisciplinary Applications of this compound Derivatives

| Field | Derivative Example | Specific Application |

|---|---|---|

| Nuclear Chemistry | N,N-dioctyl-2-hydroxyacetamide (DOHyA) | A key degradation compound in spent nuclear fuel reprocessing solvents, impacting process efficiency. utwente.nl |

| Agricultural Chemistry | N-(2,6-dimethylphenyl)-2-hydroxyacetamide | An environmental metabolite of the fungicide Metalaxyl-M. nih.gov |

| Materials Science | N-Benzyl hydroxyacetamide | Used in the preparation of photographic elements. tandfonline.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Benzhydrylsulfinyl-n-hydroxyacetamide-Na |

| This compound |

| Ethyl glycolate |

| Glycolic acid |

| Metalaxyl-M |

| N,N,N′,N′-tetraoctyldiglycolamide (TODGA) |

| N,N-dioctyl-2-hydroxyacetamide (DOHyA) |

| N-(2,6-dimethylphenyl)-2-hydroxyacetamide |

| N-Benzyl hydroxyacetamide |

| Phosphoglycolamide |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxyacetamide and Its Derivatives

Derivatization Strategies and Functionalization of the 2-Hydroxyacetamide Moiety

Amidoalkylation Reactions and Catalytic Systems

Amidoalkylation reactions are a significant class of transformations involving this compound precursors. A robust approach for preparing 2-chloro-N-hydroxyacetamide derivatives involves the C-amidoalkylation of aromatic compounds using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a key intermediate researchgate.net. These reactions are typically catalyzed by Lewis acids or Brønsted acids, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or sulfuric acid (H₂SO₄) researchgate.net.

Catalytic systems play a crucial role in optimizing the efficiency and scalability of these amidoalkylation reactions. The addition of Lewis acids like copper(II) chloride (CuCl₂) or tin(IV) chloride (SnCl₄) at concentrations of 2–10 wt% can accelerate the substitution by polarizing the C–Cl bond in 2-chloroacetamide (B119443) . For instance, a 5% CuCl₂ catalyst has been shown to increase yields to 92% under specific conditions . Brønsted acids, such as H₂SO₄, often outperform Lewis acids in electron-deficient aromatic systems due to enhanced protonation of intermediates .

Reaction optimization often includes careful solvent selection and temperature control. For example, dichloromethane (B109758) and temperatures ranging from 20–80°C have been employed, yielding derivatives with efficiencies between 20–88% . Anhydrous conditions and controlled stoichiometry (e.g., a 1:1.2 reagent-to-aromatic ratio) are crucial to mitigate competing side reactions like dimerization or hydrolysis .

Table 1: Representative Amidoalkylation Conditions and Yields

| Aromatic Substrate | Catalyst | Solvent | Yield (%) | Reference |

| Toluene | H₂SO₄/P₄O₁₀ | Not specified | High | researchgate.net |

| Benzene | H₂SO₄/P₄O₁₀ | Not specified | Varied | researchgate.net |

| Phenol | H₂SO₄/P₄O₁₀ | Not specified | Varied | researchgate.net |

| Anisole | H₂SO₄/P₄O₁₀ | Not specified | Varied | researchgate.net |

| Naphthalene | H₂SO₄/P₄O₁₀ | Not specified | Varied | researchgate.net |

| 2-Chlorothiophene | H₂SO₄/P₄O₁₀ | Not specified | Varied | researchgate.net |

| Toluene | FeCl₃ or H₂SO₄ | Toluene | >70 | |

| Chlorobenzene | FeCl₃ or H₂SO₄ | Chlorobenzene | >70 | |

| 2-Chloroacetamide | 5% CuCl₂ | Not specified | 92 |

Introduction of Substituents (e.g., fluorenyl, acetyl, benzyl (B1604629), alkyl)

The hydroxyl and amide functionalities of this compound provide multiple sites for the introduction of various substituents, leading to a diverse range of derivatives. These modifications are crucial for tailoring the properties and applications of the compounds.

Fluorenyl Substituents: Derivatives such as 2-(N-hydroxyacetamido)fluorenes have been synthesized and studied, particularly concerning their bioactivation and interaction with enzymes like N-arylhydroxamic acid N,O-acyltransferase nih.gov. The introduction of electronegative substituents on the fluorene (B118485) moiety has been shown to enhance the formation of adducts nih.gov.

Acetyl Substituents: Acetyl groups can be introduced, as seen in compounds like N-hydroxy-2-acetylaminofluorene, which acts as an effective inhibitor of aldehyde oxidase a2bchem.com. Acetyl 2-hydroxy-1,3 diaminoalkanes also represent a class of derivatives where an acetyl group is present google.com.

Benzyl Substituents: N-benzyl-2-hydroxyacetamide is an example of a derivative where a benzyl group is introduced onto the amide nitrogen guidechem.com.

Alkyl Substituents: Alkyl groups can be incorporated, leading to N,N-dialkyl-2-hydroxyacetamides. For instance, N,N-dioctyl-2-hydroxyacetamide (DOHyA) and N-(2,6-dimethylphenyl)-2-hydroxyacetamide are known derivatives researchgate.netnih.govutwente.nl. These alkylated derivatives, such as DOHyA, have been investigated for their potential in separating trivalent actinides from nitric acid media researchgate.net.

The versatility of this compound as a building block allows for the creation of complex structures, including those with γ-lactone rings, through electrochemical synthesis involving 3,5-di-tert-butylcatechol (B55391) and primary aliphatic amines rsc.orgrsc.org. Furthermore, 3-(2-hydroxyacetamido)phthalic acid can be synthesized by reacting phthalic anhydride (B1165640) with this compound, typically in the presence of a catalyst ontosight.ai.

Formation of Hydroxamic Acid Derivatives from this compound Precursors

Hydroxamic acids (HAs), characterized by the general formula R-CO-NH-OH, are an important class of organic compounds with diverse applications in biology and medicine, including as antimicrobial agents and enzyme inhibitors a2bchem.comeurjchem.comnih.gov. This compound and its related compounds serve as key precursors for the synthesis of these valuable derivatives.

A widely documented method for synthesizing 2-chloro-N-hydroxyacetamide, a crucial intermediate for hydroxamic acids, involves the nucleophilic displacement of chlorine from 2-chloroacetamide by hydroxylamine (B1172632) hydrochloride in methanol (B129727) under alkaline conditions, often facilitated by potassium hydroxide (B78521) (KOH) . This reaction follows second-order kinetics, dependent on the concentrations of both 2-chloroacetamide and hydroxylamine .

Alternative strategies for preparing hydroxamic acids from unactivated carboxylic acids have been developed, utilizing blocked O-substituted isocyanates nih.gov. Another method involves the interaction of carboxylic acids with hydroxylamine hydrochloride in the presence of carbonyldiimidazole (CDI) in dimethylformamide (DMF) at room temperature, as demonstrated in the synthesis of new hydroxamic acids based on acridine-9(10H)-one sciforum.net.

Table 2: Methods for Hydroxamic Acid Synthesis from Precursors

| Precursor Compound | Reagent(s) | Conditions | Product Type | Reference |

| 2-Chloroacetamide | Hydroxylamine hydrochloride | Methanol, alkaline (KOH) | 2-Chloro-N-hydroxyacetamide | |

| Unactivated Carboxylic Acids | Blocked O-substituted isocyanates | Not specified | Hydroxamates | nih.gov |

| Carboxylic Acids (e.g., acridine-9(10H)-one based) | Hydroxylamine hydrochloride, CDI | DMF, room temperature | Hydroxamic Acids | sciforum.net |

Regioselective Chemical Modifications

Regioselective chemical modifications of this compound derivatives are critical for controlling the precise location of functional group transformations, which can significantly impact the properties and biological activities of the resulting molecules. While general information on regioselectivity in nucleophilic substitutions exists, specific examples for this compound highlight this aspect.

In the synthesis of 1,2-benzisoxazol-3-amines, a novel one-pot procedure involves the treatment of a 2-halo- or 2-nitrobenzonitrile (B147312) with N-hydroxyacetamide in the presence of potassium tert-butoxide thieme-connect.de. This reaction demonstrates regioselective displacement of the 2-substituent on the benzonitrile, followed by an intramolecular cyclization at the nitrile group and deacetylation thieme-connect.de. This sequence leads to the formation of a specific heterocyclic system, emphasizing the controlled reactivity of N-hydroxyacetamide in forming new bonds at desired positions.

Another instance of regioselectivity can be inferred from the electrochemical synthesis of this compound derivatives containing a γ-lactone ring. This process involves the anodic oxidation of 3,5-di-tert-butylcatechol in the presence of primary aliphatic amines. The transformation is triggered by an extradiol ring cleavage of the electrogenerated o-benzoquinone, followed by lactonization and amide bond formation. This sequence implies a controlled and selective cleavage and subsequent bond formation to yield the desired lactone-containing this compound derivatives rsc.orgrsc.org.

Mechanistic Insights into Reaction Pathways

Understanding the mechanistic pathways involved in the transformations of this compound provides crucial insights into reaction control and product predictability.

Radical Nucleophilic Substitution (SRN1) Mechanisms

Radical nucleophilic substitution (SRN1) is a type of substitution reaction where a substituent on an aromatic compound is replaced by a nucleophile through an intermediary free radical species dalalinstitute.comwikipedia.org. This mechanism is distinct from traditional nucleophilic aromatic substitution (SNAr) as it does not necessarily require activating groups on the aromatic ring wikipedia.org. The SRN1 reactions can be initiated by single electron transfer (SET) from a chemical catalyst or an external electron source, such as photochemical, electrochemical, or thermal initiation inflibnet.ac.innptel.ac.in.

The general mechanism for SRN1 reactions involves a chain process with initiation, propagation, and termination steps inflibnet.ac.in.

Initiation: An aryl halide accepts an electron from a radical initiator, forming a radical anion wikipedia.org.

Fragmentation: This radical anion then collapses, expelling a halide anion and generating an aryl radical wikipedia.org.

Nucleophilic Attack: The aryl radical reacts with a nucleophile to form a new radical anion wikipedia.org.

Electron Transfer (Propagation): This new radical anion transfers its electron to another molecule of the starting aryl halide, regenerating the initial radical anion and forming the substituted product, thus propagating the chain wikipedia.org.

The SRN1 mechanism is characterized by its unimolecular nature in the rate-determining step, similar to an aliphatic SN1 reaction, hence the "SRN1" designation wikipedia.org.

Oxidative Cleavage Processes

Oxidative cleavage processes involve the breaking of chemical bonds through oxidation, often leading to the formation of smaller molecules or the introduction of oxygen-containing functional groups. In the context of this compound derivatives, oxidative cleavage plays a role in certain synthetic routes.

One notable example is the electrochemical synthesis of this compound derivatives containing a γ-lactone ring rsc.orgrsc.org. This transformation is initiated by the anodic oxidation of 3,5-di-tert-butylcatechol in the presence of primary aliphatic amines. The key mechanistic step involves the extradiol ring cleavage of the electrogenerated o-benzoquinone rsc.orgrsc.orgresearchgate.net. This cleavage is followed by lactonization and amide bond formation, leading to the desired this compound derivatives rsc.orgrsc.org. This one-pot protocol highlights a greener synthetic approach, avoiding the use of enzymes, catalysts, or activators in some cases, and instead utilizing a carbon electrode rsc.orgrsc.orgdntb.gov.ua.

In a broader chemical context, oxidative cleavage reactions are well-known for alkenes and alkynes. These reactions can be "gentle" or "strong" depending on the reagents and conditions libretexts.org. For instance, ozonolysis with a reductive work-up or syn-dihydroxylation followed by oxidation with periodic acid (HIO₄) can gently cleave alkenes, yielding aldehydes from terminal carbons libretexts.orglibretexts.org. Stronger cleavage conditions, such as hot basic potassium permanganate (B83412) (KMnO₄), can fully oxidize terminal carbons to carboxylic acids, while internal carbons typically become ketones libretexts.orglibretexts.org. The mechanism of such oxidative cleavage involves the initial formation of intermediates (e.g., ozonides from ozonolysis or cyclic osmate esters from dihydroxylation) which then undergo further oxidation and bond scission libretexts.orglibretexts.org.

Conformational Analysis and Rotational Barriers in Amide Linkages

The resonance hybrid model depicts the amide bond as having contributions from two main forms: a neutral form with a C=O double bond and a C–N single bond, and a zwitterionic form with a C–O single bond and a C=N double bond ut.eeosti.gov. This partial double bond character imparts a significant barrier to rotation, typically ranging from 15 to 23 kcal/mol in both gas phase and solution fcien.edu.uy. This energy barrier is substantially higher than that for rotation around a typical C–C single bond (e.g., ~3 kcal/mol for ethane), making the amide bond relatively rigid and planar in its ground state utexas.edulibretexts.org.

Conformational Preferences (E/Z Isomerism)

Due to the restricted rotation, amides can exist as two distinct planar conformers, often referred to as E (trans) and Z (cis) isomers, with respect to the C–N bond. The E/Z isomerism is defined by the relative orientation of the substituents on the nitrogen and carbonyl carbon atoms. For secondary amides (RCONH-R'), the anti disposition between the Cα proton and the N–H bond is generally the more stable conformation acs.org. Computational studies have shown that for simple amides like N-methylformamide (NMF) and N-methylacetamide (NMA), the Z-conformer is often the most stable researchgate.net.

During the rotation process, the amide nitrogen undergoes a degree of pyramidalization, and the C–N bond lengthens, while the C=O bond shortens slightly as it approaches the transition state nih.gov. The planarity of the amide nitrogen in the ground state is a key feature, although some studies suggest a slight pyramidalization for acetamide (B32628) ut.ee.

Rotational Barriers and Influencing Factors

The magnitude of the rotational barrier around the amide C–N bond is influenced by several factors, including the nature of the substituents on the nitrogen and carbonyl carbon, and the solvent environment. Generally, the rotational barrier tends to increase with increasing solvent polarity or hydrogen-bonding ability fcien.edu.uy. This phenomenon is explained by the larger dipole moment of the amide ground state compared to its transition state, leading to greater stabilization of the ground state in more polar solvents fcien.edu.uy.

Detailed computational and experimental studies have been conducted on various simple amides to determine their rotational barriers. The following table presents representative experimental rotational barrier values (ΔG‡) for several common amides in different phases and solvents, illustrating the typical range and solvent effects observed in amide linkages.

Table 1: Representative Rotational Barriers (ΔG‡) for Simple Amides

| Compound | Phase/Solvent | Rotational Barrier (ΔG‡, kcal/mol) | Citation |

| Formamide (FA) | Gas phase | 16.0 | fcien.edu.uy |

| Formamide (FA) | Water | 18.2 | fcien.edu.uy |

| N,N-Dimethylformamide (DMF) | Gas phase | 19.4 | fcien.edu.uy |

| N,N-Dimethylformamide (DMF) | Water | 22.0 | fcien.edu.uy |

| N,N-Dimethylformamide (DMF) | Butyl ether | 20.0 | fcien.edu.uy |

| N-Methylacetamide (NMA) | Water | 18.8 | fcien.edu.uy |

| N-Methylacetamide (NMA) | Chloroform | 18.0 | fcien.edu.uy |

| N,N-Dimethylacetamide (DMA) | Gas phase | 15.3 | fcien.edu.uy |

| N,N-Dimethylacetamide (DMA) | Water | 19.1 | fcien.edu.uy |

| N,N-Dimethylacetamide (DMA) | Butyl ether | 16.7 | fcien.edu.uy |

Conformational Analysis of this compound

This compound (also known as glycolamide) is a primary amide with a hydroxyl group on the α-carbon. While specific detailed research findings on the conformational analysis and rotational barriers solely for this compound are not extensively reported in the general literature, the principles governing amide linkages apply directly to its structure.

As a primary amide, this compound would exhibit restricted rotation around its C–N amide bond due to the inherent partial double bond character. It would exist predominantly in a planar or near-planar conformation in its ground state. The presence of the hydroxyl group introduces additional conformational considerations, such as the potential for intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl oxygen or the amide nitrogen. Such interactions could influence the preferred conformations and potentially subtly alter the rotational barrier by stabilizing specific conformers or transition states. For instance, intramolecular hydrogen bonding can play a significant role in the conformation of such compounds researchgate.net.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational landscape and rotational energy profiles of molecules like this compound. These methods can predict stable conformers, energy differences between them, and the activation energies for interconversion, providing detailed insights into its dynamic behavior fcien.edu.uyresearchgate.netut.eeacs.orgmdpi.com. Experimental techniques like variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy are commonly used to measure rotational barriers by observing the coalescence of signals as temperature changes nih.govmdpi.com.

Therefore, this compound is expected to display a significant rotational barrier for its amide C–N bond, falling within the typical range observed for simple amides (15-23 kcal/mol), with its precise value and preferred conformations being influenced by the hydroxyl group's position and solvent interactions.

Biological Activities and Pharmacological Investigations of 2 Hydroxyacetamide Derivatives

Enzyme Inhibition Studies

Derivatives of 2-hydroxyacetamide have emerged as a prominent class of enzyme inhibitors, largely due to the ability of the hydroxamic acid moiety to chelate metal ions within the active sites of metalloenzymes. This characteristic has been a cornerstone in the design of potent and, in some cases, selective inhibitors for several enzyme families.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis. The this compound group, as a zinc-binding group (ZBG), is a key feature in many MMP inhibitors.

Research has focused on designing this compound derivatives that can selectively target specific MMPs to minimize off-target effects. For instance, α-amino-N-hydroxy-acetamide derivatives have been identified as selective inhibitors of MMPs, particularly MT1-MMP, MMP-2, and MMP-9. nih.gov Modifications at the P2' position and the alpha-substituent of hydroxamic acid derivatives have been shown to influence their in vitro MMP inhibitory activities. ekb.eg

A study on hydroxamate-based N-arylsulfonyl amino acid derivatives demonstrated their effectiveness as selective MMP-2 inhibitors. frontiersin.orgalzforum.org Through structure-activity relationship (SAR) analysis, it was found that modifications to the N-arylsulfonyl group and the amino acid backbone could modulate inhibitory activity, leading to the identification of both selective MMP-2 inhibitors and dual inhibitors. frontiersin.orgalzforum.org For example, compounds with bulky side chains, such as valine, leucine, and phenylalanine, were synthesized to optimize binding within the active sites of MMP-1 and MMP-2. frontiersin.org Some of these derivatives exhibited potent MMP-2 inhibition with IC50 values in the nanomolar range. frontiersin.orgalzforum.org

Furthermore, new N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit MMPs. An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed inhibition of MMP-2, MMP-9, and MMP-14 with IC50 values of 1–1.5 μM. researchgate.net Molecular docking studies of some of these derivatives have helped to understand their binding modes within the MMP active site. researchgate.net

| Compound Type | Target MMPs | Key Findings | Reference |

| α-Amino-N-hydroxy-acetamide derivatives | MT1-MMP, MMP-2, MMP-9 | Selective inhibition. | nih.gov |

| Hydroxamate-based N-arylsulfonyl amino acid derivatives | MMP-2 | Modifications of N-arylsulfonyl group and amino acid backbone enhance selectivity. Nanomolar IC50 values achieved. | frontiersin.orgalzforum.org |

| N-hydroxybutanamide derivatives | MMP-2, MMP-9, MMP-14 | Iodoaniline derivative showed IC50 values of 1–1.5 μM. | researchgate.net |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. HDAC inhibitors have emerged as a promising class of anticancer agents. The this compound moiety is a classic zinc-binding group found in many HDAC inhibitors, mimicking the substrate and chelating the zinc ion in the enzyme's active site.

The general pharmacophore model for a hydroxamic acid-based HDAC inhibitor consists of three parts: a "cap" group that interacts with the surface of the enzyme, a "linker" region that occupies the channel leading to the active site, and the zinc-binding "warhead," which is often a hydroxamic acid. Current time information in Bangalore, IN.

Studies on various this compound derivatives have provided insights into their structure-activity relationships (SAR). For instance, in a series of N-hydroxypropenamides bearing indazole moieties, the biological evaluation revealed that the synthesized compounds showed potent inhibitory activity against HDAC6. researchgate.net The SAR of a series of hydroxamic acids based on quinazoline (B50416) 2,4-dione indicated that moving the hydroxamic acid group or substituting alternative rings for the phenyl ring reduced HDAC6 inhibitory activity. d-nb.info

In another study, N-hydroxycarboxamide derivatives were found to be better inhibitors of HDAC8 than the corresponding N-hydroxyacetamide derivatives, suggesting that the nature of the linker is crucial for activity. frontiersin.org The presence of an N-hydroxyacrylamide moiety has been identified as a significant feature for potent HDAC inhibition. d-nb.info The position of this group on the molecular scaffold can also significantly impact antiproliferative effects. d-nb.info

Numerous this compound derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. In one study, a series of 2-[[(3-Phenyl/substituted Phenyl-4-{(4-(substituted phenyl)ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide derivatives were synthesized and evaluated. Current time information in Bangalore, IN. One of the compounds, FP10, showed a potent HDAC inhibitory activity with an IC50 of 0.09 μM, comparable to the standard drug SAHA (IC50 of 0.057 μM). frontiersin.orgCurrent time information in Bangalore, IN. Another compound from the same series, FP9, exhibited a GI50 of 22.8 μM against the MCF-7 breast cancer cell line. frontiersin.orgCurrent time information in Bangalore, IN.

A separate investigation of twelve compounds containing triazole and hydroxyacetamide moieties reported that the most potent HDAC inhibitor in the series had an IC50 of 90 nM. nih.govwho.int However, the HDAC inhibitory activity did not always directly correlate with the antiproliferative activity against MCF-7 cells, which ranged from GI50 values of 20–60 µM. nih.gov

Furthermore, novel N-hydroxypropenamides with indazole moieties demonstrated cytotoxicity comparable to the reference compound SAHA against HeLa and other cancer cell lines, with IC50 values in the micromolar range. researchgate.net These compounds also showed potent inhibition of HDACs isolated from HeLa cell nuclear extracts. researchgate.net

| Compound Series | Cancer Cell Line(s) | Key Findings | Reference |

| Imidazolo-triazole substituted N-hydroxyacetamides | MCF-7, HeLa | Compound FP10 showed HDAC IC50 of 0.09 μM. Compound FP9 had a GI50 of 22.8 μM against MCF-7. | frontiersin.orgCurrent time information in Bangalore, IN. |

| Triazole-hydroxyacetamide derivatives | MCF-7 | Most potent HDACi had an IC50 of 90 nM; GI50 values against MCF-7 were 20–60 µM. | nih.govwho.int |

| N-hydroxypropenamides with indazole moieties | HeLa | Showed cytotoxicity comparable to SAHA and potent HDAC inhibition. | researchgate.net |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.

Acetohydroxamic acid (AHA), which is N-hydroxyacetamide, is a well-known and potent irreversible inhibitor of bacterial and plant urease. It acts as a competitive inhibitor, being structurally similar to urea but not hydrolyzable by the enzyme, thereby disrupting bacterial metabolism.

The SAR analysis of N-hydroxyacetamide derivatives has indicated that the presence of hydrophobic groups on a phenyl ring can enhance urease inhibitory activity. ekb.eg For instance, a fluorine atom at the para position of the phenyl ring resulted in improved activity compared to a meta-substituted analog. ekb.eg Interestingly, replacing hydrophobic groups with a hydroxyl moiety at the para position led to a significant increase in inhibitory ability, which may be due to the formation of a phenoxide ion within the enzyme's active site. ekb.eg

| Compound | Target Enzyme | Mechanism/Key Finding | Reference |

| Acetohydroxamic acid (AHA) | Bacterial and plant urease | Potent, irreversible, competitive inhibitor. | |

| N-hydroxyacetamide derivatives with phenyl ring | Urease | Hydrophobic and hydroxyl substitutions on the phenyl ring influence inhibitory activity. | ekb.eg |

Acetylcholinesterase (AChE) and β-site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibition

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the presence of amyloid plaques and neurofibrillary tangles. The inhibition of acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides, are two key therapeutic strategies for AD.

While the this compound scaffold is less common in the design of AChE and BACE1 inhibitors compared to MMP and HDAC inhibitors, some studies have explored related structures. For example, 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives have been reported as BACE1 inhibitors. frontiersin.org The development of dual-target inhibitors is an active area of research. One study described the design of dual AChE and BACE1 inhibitors by combining pharmacophores from known inhibitors, leading to a new dual inhibitor candidate. However, specific and detailed research focusing solely on this compound derivatives for potent and selective AChE and BACE1 inhibition is more limited in the current literature.

Gamma-Secretase Inhibition

Gamma-secretase is a multi-subunit protease complex that plays a critical role in the intramembrane proteolysis of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors. patsnap.com The inhibition of gamma-secretase is a therapeutic strategy being investigated for both Alzheimer's disease and various cancers. patsnap.comx-mol.net Aberrant signaling of the Notch pathway, which is activated by gamma-secretase, is implicated in the pathogenesis of numerous cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and pancreatic cancer. youtube.com

Gamma-secretase inhibitors (GSIs) function by binding to the enzyme complex and blocking its catalytic activity. patsnap.com This action can prevent the cleavage of the Notch receptor, thereby inhibiting its signaling pathway and suppressing the proliferation of cancer cells. youtube.com While various chemical structures are being explored as GSIs, research into different classes of compounds, including those with amide functionalities, is ongoing to identify potent and selective inhibitors. nih.gov Studies on hydroxyacetamide derivatives have noted their cytotoxic effects, and reviews have linked the therapeutic potential of GSIs to cancer treatment, suggesting a possible area for future investigation into the specific role of this compound scaffolds in this context.

Anticancer and Antiproliferative Research

The potential of this compound derivatives as anticancer agents has been a primary focus of research, with studies demonstrating their ability to inhibit the growth of cancer cells and induce programmed cell death.

Specific derivatives of this compound have shown significant cytotoxic effects against a variety of human cancer cell lines. One notable compound, 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na, isolated from figs, was evaluated for its anti-proliferative effects on the human ovarian cancer cell line (SKOV-3) and a human breast cancer cell line (AMJ-13). uobasrah.edu.iquvic.ca The cytotoxicity was measured using the MTT assay, which assesses cell metabolic activity. uobasrah.edu.iq The study found that this compound effectively inhibited the proliferation of both SKOV-3 and AMJ-13 cells. uobasrah.edu.iquvic.ca

Other research has focused on novel synthesized hydroxyacetamide derivatives, evaluating their in vitro anticancer activity against the MCF-7 breast cancer cell line and HeLa cervical carcinoma cells. nih.gov These studies contribute to a growing body of evidence supporting the cytotoxic potential of this class of compounds against various cancer types.

Table 1: Cytotoxic Activity of this compound Derivatives on Cancer Cell Lines

| Derivative/Compound | Cancer Cell Line | Effect | Source |

| 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na | SKOV-3 (Ovarian Cancer) | Anti-proliferative | uobasrah.edu.iquvic.caresearchgate.net |

| 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na | AMJ-13 (Breast Cancer) | Anti-proliferative | uobasrah.edu.iquvic.caresearchgate.net |

| Novel Hydroxyacetamide Derivatives | MCF-7 (Breast Cancer) | Cytotoxic | nih.gov |

| Novel Hydroxyacetamide Derivatives | HeLa (Cervical Carcinoma) | Cytotoxic | nih.gov |

The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Research on 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na has elucidated specific molecular pathways involved in this process. uobasrah.edu.iqresearchgate.net Treatment of SKOV-3 and AMJ-13 cells with this compound was found to suppress cancer cell proliferation by initiating apoptosis through a mitochondrial-mediated mechanism. uobasrah.edu.iqresearchgate.net

This process involves the activation of key regulatory proteins. The study demonstrated that the compound's effect is channeled through the activation of the P53 tumor suppressor protein and Caspase-8 , an initiator caspase in the extrinsic apoptosis pathway. uobasrah.edu.iqresearchgate.net Furthermore, the treatment led to a modulation of the Bax/Bcl-2 ratio. uobasrah.edu.iqresearchgate.net Specifically, it caused an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, which shifts the cellular balance in favor of apoptosis. uobasrah.edu.iqresearchgate.net The Bcl-2/p53 axis is recognized as a critical regulator of apoptosis in certain cancer cells. nih.gov

Derivatives of this compound directly modulate cell proliferation, a hallmark of cancer. The cytotoxic effects observed in cell lines like SKOV-3, AMJ-13, MCF-7, and HeLa are a direct consequence of the inhibition of cell proliferation. uobasrah.edu.iqnih.gov The compound 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na was shown to suppress the proliferation of breast and ovarian cancer cells. uobasrah.edu.iq The mechanism often involves halting the cell cycle and inducing cell death, thereby preventing the increase in tumor cell population.

Interestingly, other related short-chain fatty acid derivatives (SCFADs) have been shown to stimulate cell proliferation in certain contexts, such as in hematopoietic cells, through the activation of the STAT-5 pathway and prolonged expression of growth-promoting genes like c-myc and c-myb. nih.gov This highlights the diverse ways in which acetamide-related structures can influence cellular growth pathways, either by inhibition in cancer cells or stimulation in other cell types. nih.govvulcanchem.com

Antimicrobial and Antibacterial Applications

In addition to their anticancer properties, this compound derivatives and related compounds have been investigated for their effectiveness against various pathogenic microbes.

Hydroxamic acids, the class of compounds to which this compound belongs, have demonstrated notable antimicrobial activities. researchgate.net Research has shown that certain derivatives possess activity against the Gram-positive bacterium Staphylococcus aureus. scirp.org The mechanism of action for some related compounds against S. aureus has been shown to involve disruption of the bacterial membrane. mdpi.com

Furthermore, these compounds have been evaluated against Helicobacter pylori, a bacterium linked to peptic ulcers. scirp.orgmdpi.com Studies on related organosulfur compounds and plant-derived extracts have confirmed activity against H. pylori. scirp.orgfrontiersin.org The potential of hydroxamic acids has also been recognized in the context of tuberculosis, with inhibitory activity observed against Mycobacterium tuberculosis. researchgate.netmdpi.com While a broad range of pathogens have been tested, specific data on the activity of this compound derivatives against Proteus mirabilis is not extensively detailed in the reviewed literature.

Table 2: Antimicrobial Activity of Related Derivatives

| Pathogen | Activity Noted | Source |

| Staphylococcus aureus | Antibacterial | scirp.orgmdpi.com |

| Mycobacterium tuberculosis | Antimycobacterial | researchgate.netmdpi.com |

| Helicobacter pylori | Anti-H. pylori | scirp.orgmdpi.comfrontiersin.org |

Table of Mentioned Compounds

Mechanisms of Antimicrobial Action

Derivatives of this compound have demonstrated a variety of mechanisms in their antimicrobial actions, including DNA-mediated effects, disruption of the cell membrane, and the synthesis of reactive oxygen species (ROS).

One derivative, 2-benzhydrylsulfinyl-N-hydroxyacetamide, has been identified as a DNA-mediated antimicrobial agent. aip.org It disrupts bacterial cells by permeating their genetic material, which includes both the nucleic acid and the cytoplasmic membrane. aip.org This leads to a loss of cell-wall integrity, damage to nucleic acids, and an increase in the permeability of the bacterial cell wall. aip.org This compound has shown effectiveness against the human pathogen Staphylococcus aureus. aip.org The mechanism of bacterial destruction by 2-benzhydrylsulfinyl-N-hydroxyacetamide also involves the investigation of reactive oxygen species (ROS). aip.org

The bacterial membrane is a crucial factor in modulating the antibacterial activity of peptide deformylase inhibitors (PDF-Is), which include derivatives of 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide. plos.org For these derivatives, penetration through the membrane is a significant rate-limiting step. plos.org Improving the uptake rate through the bacterial membrane can enhance the antibacterial susceptibility for these molecules in multidrug-resistant strains. plos.org Some antimicrobial peptides achieve their effects by binding to and causing perturbations in cell membranes, which can lead to the disruption of cellular homeostasis and activation of cell death. dntb.gov.ua

The production of reactive oxygen species (ROS) is another key mechanism of antimicrobial action. nih.gov ROS can cause oxidative stress, which damages DNA and cell membranes, ultimately leading to bacterial cell death. intensivecaremedjournal.com For instance, the anti-proliferative effect of certain silver nanoparticles is attributed to cell death induced by apoptosis and an enhanced generation of reactive oxygen species. researchgate.net Similarly, some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been found to elevate levels of ROS, which contributes to their biological activity. nih.govrsc.org

Neuropharmacological Effects

Anticonvulsant Activity

Several derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. A study on N-(2-hydroxyethyl)amide derivatives revealed that N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide possess significant anticonvulsant activity with low neurotoxicity. nih.gov These compounds showed promising results in the maximal electroshock (MES) test, with median effective doses (ED50) of 22.0, 23.3, and 20.5 mg/kg, respectively. nih.gov Their protective indices (PI), a ratio of neurotoxicity to anticonvulsant potency, were substantially higher than that of the established anti-epileptic drug valproate. nih.gov

Similarly, a series of N-(2-hydroxyethyl) cinnamamide (B152044) derivatives were synthesized and screened for anticonvulsant activity. nih.gov Among them, N-(2-hydroxyethyl) cinnamamide and (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide were identified as having potent anticonvulsant effects and low toxicity. nih.gov Their ED50 values in the MES test were 17.7 and 17.0 mg/kg, respectively, with protective indices significantly greater than the antiepileptic drug carbamazepine. nih.gov

Furthermore, N-propyl-2,2-diphenyl-2-hydroxyacetamide emerged as a highly active anticonvulsant, with an ED50 of 2.5 mg/kg in the MES test. conicet.gov.ar Research on quinazoline-4(3H)-one derivatives also identified compounds with notable anticonvulsant activity against pentylenetetrazole (scPTZ)-induced seizures. mdpi.com

| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| N-(2-hydroxyethyl)decanamide | MES | 22.0 | 27.5 | nih.gov |

| N-(2-hydroxyethyl)palmitamide | MES | 23.3 | >42.9 | nih.gov |

| N-(2-hydroxyethyl)stearamide | MES | 20.5 | >48.8 | nih.gov |

| N-(2-hydroxyethyl) cinnamamide | MES | 17.7 | 8.8 | nih.gov |

| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | MES | 17.0 | 12.4 | nih.gov |

| N-propyl-2,2-diphenyl-2-hydroxyacetamide | MES | 2.5 | Not Reported | conicet.gov.ar |

Anxiolytic-Like Effects

Certain this compound derivatives have exhibited anxiolytic-like properties. N-propyl-2,2-diphenyl-2-hydroxyacetamide was found to have an anxiolytic-like action in the plus-maze test in mice. conicet.gov.ar This suggests the potential for this class of compounds in the management of anxiety-related conditions. The anxiolytic effects of some compounds are being explored through their interaction with various receptors in the central nervous system, including serotonin (B10506) and GABAA receptors. nih.govsilae.it

Antidepressant-Like Effects

The antidepressant-like potential of this compound derivatives has also been investigated. N-propyl-2,2-diphenyl-2-hydroxyacetamide, in addition to its anticonvulsant and anxiolytic properties, showed a remarkable antidepressant-like effect in both the tail suspension and forced swimming tests in mice. conicet.gov.ar Other α-hydroxyamides, such as N-butyl-2-hydroxyisobutylamide and N-benzyl-2-hydroxyisobutylamide, also demonstrated a reduction in immobility time in the forced swimming test, indicating potential antidepressant activity. conicet.gov.ar The mechanism for these effects is thought to be related to the blocking of voltage-gated sodium channels, rather than interaction with 5-HT1A or GABAergic receptors. conicet.gov.ar

| Compound | Pharmacological Effect | Test Model | Key Finding | Reference |

|---|---|---|---|---|

| N-propyl-2,2-diphenyl-2-hydroxyacetamide | Anxiolytic-like | Plus-maze test (mice) | Demonstrated anxiolytic action. | conicet.gov.ar |

| N-propyl-2,2-diphenyl-2-hydroxyacetamide | Antidepressant-like | Tail suspension & forced swimming tests (mice) | Showed remarkable antidepressant-like effect. | conicet.gov.ar |

| N-butyl-2-hydroxyisobutylamide | Antidepressant-like | Forced swimming test (mice) | Reduced immobility time at higher doses. | conicet.gov.ar |

| N-benzyl-2-hydroxyisobutylamide | Antidepressant-like | Forced swimming test (mice) | Reduced immobility time. | conicet.gov.ar |

Voltage-Gated Sodium Channel Blocking Properties

The mechanism of action for the neuropharmacological effects of some this compound derivatives has been linked to their ability to block voltage-gated sodium channels. researchgate.net The anticonvulsant and antidepressant-like effects of N-propyl-2,2-diphenyl-2-hydroxyacetamide are suggested to be due to its voltage-gated sodium channel blocking properties. conicet.gov.ar This was supported by in vivo experiments where the antidepressant-like effect of the compound was reversed by veratrine, a sodium channel activator. conicet.gov.ar Voltage-gated sodium channels are essential for neuronal excitability, and their blockade can lead to the suppression of pathological hyperactivity in the brain. uniba.itopnme.comopnme.com

Other Biological Activities

Beyond their antimicrobial and neuropharmacological effects, this compound derivatives have been investigated for other biological activities, such as anti-inflammatory and antioxidant properties.

A series of synthesized hydroxyacetamide derivatives were studied for their antioxidant and metal-chelating activities. researchgate.net One particular derivative, FP4, exhibited the best free radical scavenging property when compared to the standard ascorbic acid and also showed better metal chelating activity than the standard EDTA. researchgate.net Another study on hydroxamic acid derivatives of NSAIDs found them to possess significant antioxidant, radical scavenging, and metal chelating activities. srce.hr

In terms of anti-inflammatory activity, a series of derivatives combining indole-2-formamide and benzimidazole[2,1-b]thiazole were designed and synthesized. nih.govrsc.org Many of these compounds effectively inhibited the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated cells. nih.govrsc.org The amide bond in these structures appears to be a key radical for the anti-inflammatory effect. nih.gov

| Compound/Derivative Series | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| FP4 (a hydroxyacetamide derivative) | Antioxidant & Metal Chelating | Best free radical scavenging and better metal chelating activity compared to standards. | researchgate.net |

| Hydroxamic acid derivatives of NSAIDs | Antioxidant & Metal Chelating | Possessed significant antioxidant, radical scavenging, and metal chelating activities. | srce.hr |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Anti-inflammatory | Effectively inhibited the production of pro-inflammatory cytokines (NO, IL-6, TNF-α). | nih.govrsc.org |

Mechanistic Studies of Biological Interactions and Structure Activity Relationships

Molecular Targets and Pathways

Ligand-Enzyme Binding Interactions

Information detailing specific ligand-enzyme binding interactions for 2-hydroxyacetamide (glycolamide) is not explicitly provided in the search results. While the general principles of enzyme-ligand interactions involve various forces such as hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions, and can follow lock-and-key or induced-fit models scitechnol.commdpi.com, these general mechanisms have not been specifically elucidated for this compound in the context of direct binding studies in the provided sources.

Influence of Chemical Structure on Pharmacological Properties

The influence of the chemical structure of this compound (glycolamide) on its pharmacological properties is not specifically detailed in the provided search results. However, the broader class of hydroxyacetamide derivatives has been investigated for a range of potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities ontosight.ai. The presence of a hydroxy group on the acetamide (B32628) moiety can contribute to its polar nature, influencing properties such as solubility and potential for hydrogen bonding, which are crucial for interactions with biological molecules ontosight.aicymitquimica.com. Despite these general observations for the class, specific findings linking the unique structure of this compound to particular pharmacological effects are not documented in the provided information.

Deuterium (B1214612) Labeling in Metabolic Tracing and Pharmacokinetic Studies

Deuterium labeling is a valuable technique in metabolic tracing and pharmacokinetic studies, enabling researchers to track the movement of compounds within biological systems and to investigate their metabolic fate assumption.edumdpi.com. The substitution of deuterium for hydrogen can lead to a kinetic isotope effect, which can decrease the rate of metabolic breakdown and potentially enhance the metabolic stability of a compound, thereby improving its pharmacokinetic profile assumption.edujuniperpublishers.com. This approach can also alter the ratio of parent drug to metabolites and change the amounts of metabolites formed juniperpublishers.com. Despite the widespread application of deuterium labeling in drug metabolism and pharmacokinetics, specific studies utilizing deuterium-labeled this compound for metabolic tracing or pharmacokinetic investigations were not found in the provided search results.

Redox Reactions in Therapeutic Applications

The N-hydroxyacetamide functional group, a feature present in various compounds, is recognized for its capacity to participate in redox reactions ontosight.ai. This inherent chemical property suggests potential applications in therapeutic contexts where redox processes are relevant ontosight.aisolubilityofthings.com. While the general concept of redox reactions is fundamental to many biological processes and therapeutic strategies, specific details regarding the redox reactions of this compound (glycolamide) itself in therapeutic applications are not elaborated upon in the provided search results.

Computational Chemistry and Molecular Modeling of 2 Hydroxyacetamide Systems

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a pivotal computational tool for predicting the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. nih.govacademie-sciences.fr This method is instrumental in drug discovery for identifying potential drug candidates and understanding their interaction mechanisms at an atomic level. nih.gov For derivatives of 2-hydroxyacetamide, docking studies have been crucial in elucidating their potential as inhibitors of various enzymes.

Binding Affinity Prediction and Validation

Binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. Lower (more negative) energy values typically indicate more favorable binding. academie-sciences.frimpactfactor.org Computational studies on various hydroxyacetamide derivatives have predicted their binding affinities against several key protein targets.

For instance, molecular docking of designed imidazolo-triazole hydroxamic acid derivatives against the Histone Deacetylase 2 (HDAC2) enzyme (PDB: 4LXZ) revealed promising binding energies. One particular derivative, F4, exhibited a binding energy of -8.7 kcal/mol, which was more favorable than the standard inhibitor Vorinostat (-7.2 kcal/mol). ajchem-a.com Similarly, in a study of other hydroxyacetamide derivatives targeting HDAC8 (PDB: 1T69), compounds FP3 and FP8 showed significant binding energies of -8.64 kcal/mol and -8.86 Kcal/mol, respectively, compared to the reference standard SAHA (-7.48 kcal/mol). bioline.org.br Another investigation involving didesethyl chloroquine (B1663885) hydroxyacetamide targeting the P23pro-zbd domain of the Chikungunya virus also demonstrated favorable binding affinities. nih.gov

These predicted affinities provide a basis for prioritizing compounds for synthesis and experimental validation. The cytotoxic profiles and enzyme inhibition assays (e.g., IC50 values) often serve to validate the computational predictions. bioline.org.br

Table 1: Predicted Binding Affinities of this compound Derivatives for Various Protein Targets

| Derivative Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) | Source |

|---|---|---|---|---|

| Imidazolo-triazole hydroxamic acid (F4) | HDAC2 (4LXZ) | -8.7 | -7.2 (Vorinostat) | ajchem-a.com |

| Imidazolotriazole hydroxyacetamide (FP8) | HDAC8 (1T69) | -8.86 | -7.48 (SAHA) | bioline.org.br |

| Benzimidazol-thio-N-hydroxyacetamide (Cpd 7) | HDAC6 | -8.46 | Not Specified | researchgate.net |

| Didesethyl chloroquine hydroxyacetamide | Chikungunya Virus P23pro-zbd | High Affinity (Value not specified) | Not Specified | nih.gov |

Identification of Key Active Site Residues

Beyond predicting affinity, molecular docking reveals the specific interactions that stabilize the ligand within the protein's active site. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Identifying the key amino acid residues involved is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.net

In the docking of imidazolo-triazole hydroxamic acid derivatives with HDAC2, common interacting residues included HIS 146, PHE 155, PHE 210, and LEU 276. ajchem-a.com For other hydroxyacetamide derivatives targeting HDAC8, key interactions were observed with residues such as VAL 175, LEU 262, TYR 240, and the catalytic Zn ion. bioline.org.br In another example, a benzimidazole-containing N-hydroxyacetamide derivative showed high binding affinity to HDAC6 through interactions with key residues Cys584 and Asp612 within the active site. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. nih.gov These calculations provide insights into molecular structure, stability, and reactivity by determining parameters such as bond lengths, bond angles, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. nih.govrsc.orgmdpi.com

DFT studies on N,N-dialkyl-2-hydroxyacetamides have been employed to understand their complexing behavior with metal ions. researchgate.net Such calculations can elucidate the electronic properties and reactivity, which is essential for applications like solvent extraction of actinides from nuclear waste. researchgate.net For other acetamide (B32628) systems, DFT has been used to calculate a range of quantum chemical parameters. nih.gov For example, in a study of a Schiff base ligand derived from N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, DFT was used to optimize the geometry and determine bond lengths and angles for the ligand and its metal complexes. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from these calculations, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of molecules and their complexes over time. rsc.orgnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights that are not available from static structural models. rsc.org

For example, MD simulations of 6-hydroxybenzothiazole-2-carboxamide derivatives bound to the MAO-B receptor showed stable RMSD values, indicating conformational stability of the complex. nih.gov Similarly, 100-nanosecond MD simulations of imidazolo-triazole hydroxamic acid derivatives complexed with HDAC2 confirmed the stability of the docked poses. ajchem-a.com These simulations are crucial for validating docking results and providing a more realistic model of the molecular interactions in a dynamic environment. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov This is achieved by correlating molecular descriptors (numerical representations of chemical information) with experimental activity data. tandfonline.com

While specific QSAR studies focusing solely on this compound are not extensively documented, numerous studies on related acetamide derivatives demonstrate the utility of this approach. For instance, QSAR models have been developed for 2-phenoxyacetamide (B1293517) analogues and other acetamide derivatives as inhibitors of monoamine oxidase (MAO). nih.govcrpsonline.comresearchgate.net In these studies, various descriptors such as thermodynamic, electronic, and steric parameters are calculated. nih.govresearchgate.net

A typical QSAR study involves:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC50) is compiled. tandfonline.com

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. tandfonline.com

Model Building : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of descriptors with activity. nih.govtandfonline.com

Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation, q²) and external validation techniques (e.g., predicting the activity of a test set, r²_pred). nih.govtandfonline.com

For example, a QSAR study on acetamide derivatives as MAO-A inhibitors resulted in a model with a high correlation coefficient (r = 0.9327) and predictive ability (r²_pred = 0.764). nih.gov The model indicated that increased bulkiness and specific surface area were beneficial for activity. nih.gov Such models provide valuable insights for designing new, more potent compounds. nih.govcrpsonline.com

Prediction of Physico-Chemical Properties Relevant to Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties, such as lipophilicity (logP), solubility, and pKa. nih.govnsf.gov Computational tools are widely used to predict these properties, which helps in the early stages of drug design to forecast a molecule's pharmacokinetic profile. nih.govresearchgate.net

For this compound systems, predicting these properties is crucial. For example, N,N-dioctyl-2-hydroxyacetamide (DOHyA) is a degradation product of certain extractants used in nuclear fuel reprocessing. utwente.nl Its accumulation can alter the physicochemical properties of the solvent, potentially affecting separation efficiency. utwente.nl Understanding its properties, such as lipophilicity, is key to predicting its behavior in the system. utwente.nl

Various software packages can predict key physicochemical properties for a given structure. These predictions, while not replacing experimental measurement, provide rapid screening of virtual compounds.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Relevance to Biological Activity | Source |

|---|---|---|---|

| logP | -1.7 to -1.8 | Indicates hydrophilicity; affects solubility and membrane permeability. | [HMDB] |

| logS | 0.93 | Predicts aqueous solubility, which is critical for drug delivery. | [HMDB] |

| pKa (Strongest Acidic) | 13.65 | Relates to the ionization state at physiological pH, affecting receptor binding and solubility. | [HMDB] |

| Polar Surface Area | 63.32 Ų | Correlates with transport properties, including blood-brain barrier penetration. | [HMDB] |

| Hydrogen Bond Donors | 2 | Influences interactions with biological targets and water (solubility). | [HMDB] |

| Hydrogen Bond Acceptors | 2 | Influences interactions with biological targets and water (solubility). | [HMDB] |

Data sourced from the Human Metabolome Database (HMDB) and based on predictions from tools like ALOGPS and ChemAxon.

Applications in Materials Science and Industrial Processes

Nuclear Fuel Reprocessing and Radiolytic Stability of Derivatives

Complexation Effects on Stability and Extraction Performance

The ability of 2-hydroxyacetamide and its derivatives to form complexes significantly influences their stability and performance in extraction processes, particularly in nuclear fuel reprocessing. N,N-dioctyl-2-hydroxyacetamide (DOHyA), a prominent derivative and a radiolytic degradation product of N,N,N′,N′-tetraoctyldiglycolamide (TODGA), has been extensively studied for its complexation behavior. utwente.nlresearchgate.netresearchgate.net

Complexation with metal ions has been shown to enhance the radiolytic stability of DOHyA, protecting the extractant from degradation under irradiation conditions. utwente.nl For instance, the presence of europium(III) in the organic phase was observed to protect DOHyA from gamma radiation, resulting in a lower degradation rate compared to DOHyA irradiated without metal ions. utwente.nl

Studies on glycolamide extractants have determined stability constants, enthalpies, and entropies of complexation with lanthanides. researchgate.net For neodymium(III) (Nd(III)) complexes with diglycolamide (DGA) ligands, complexation constants showed a notable increase with the elongation of the alkyl chain length up to n-pentyl. acs.org The extraction of metal ions by glycolamide-based ligands can be influenced by the solvent environment and the presence of intramolecular hydrogen bonds, which impact the stability of the formed complexes. rsc.orgrsc.org

Thermodynamic investigations of extraction processes involving diglycolamide ligands have provided insights into their spontaneity and exothermic nature. For example, in the extraction of plutonium(IV) (Pu(IV)) by a novel diglycolamide-based ligand, the reaction was found to be thermodynamically spontaneous with a negative Gibbs free energy (ΔG = −4.11 kJ·mol⁻¹), and exothermic (ΔH = −20.32 kJ·mol⁻¹) due to energy release during coordinate bond formation. mdpi.com

Table 1: Thermodynamic Data for Pu(IV) Extraction by a Diglycolamide-based Ligand mdpi.com

| Parameter | Value | Unit |

| ΔH | -20.32 | kJ·mol⁻¹ |

| ΔS | -54.36 | J·mol⁻¹·K⁻¹ |

| ΔG | -4.11 | kJ·mol⁻¹ |

| Temperature | 298.15 | K |

Impact on Separation Efficiency of Actinides and Lanthanides

This compound derivatives, particularly N,N-dialkyl-2-hydroxyacetamides (DAHyAs) and diglycolamide (DGA) extractants, are considered promising candidates for the selective separation of trivalent actinides and lanthanides from high-level liquid waste (HLLW) generated during nuclear fuel reprocessing. researchgate.netmdpi.comresearchgate.netresearchgate.netiaea.orgdntb.gov.uahbni.ac.in

N,N-dioctyl-2-hydroxyacetamide (DOHyA), a bidentate ligand, exhibits affinity for both lanthanides and actinides, especially at elevated nitric acid concentrations. researchgate.net Its extraction behavior for Nd(III) from nitric acid media has been thoroughly investigated. researchgate.netdntb.gov.ua

Recent advancements include the development of novel diglycolamide-based ligands, such as N,N′-bis[2-(2-(N,N-dioctylcarbamoyl)ethoxy)ethylacetamido]-N″-diethylenetriamine (TOMDEA-BisDGA). This ligand has demonstrated notable selectivity and separation efficiency for Pu(IV) ions, while maintaining a low extraction capacity for uranium(VI) (U(VI)) across a broad acidity range (0.1 to 6 mol/L). mdpi.comscilit.com The extraction equilibrium time for Pu(IV) or U(VI) with TOMDEA-BisDGA was found to be 10–15 minutes, with subsequent experiments conducted at a 30-minute contact time to ensure equilibrium. mdpi.com

For the mutual separation of americium(III) (Am(III)) and europium(III) (Eu(III)), combined solvent systems incorporating DOHyA and complexing agents like diethylenetriaminepentaacetic acid (DTPA) have shown promising results. Studies have reported a separation factor of approximately 10 for Eu(III) over Am(III) using DAHyA derivatives. researchgate.net

The extraction efficiency of various DGA ligands for actinides and lanthanides is influenced by the alkyl chain length, with a monotonous reduction in metal ion extraction efficiency observed with increasing alkyl chain length. acs.org The distribution ratio reduction factor for different DGAs in n-dodecane follows a specific order of metal ions: UO₂²⁺ > Pu⁴⁺ > Eu³⁺ > Am³⁺. acs.org While glycolamides are recognized for their role in extracting trivalent minor actinides, they have also been explored for plutonium extraction. hbni.ac.in

Synthesis of Polymers and Materials with Tailored Characteristics

This compound (glycolamide) and its derivatives play a role in the synthesis of various polymers and materials with specific, tailored characteristics. In polymer chemistry, glycolamide is utilized in the production of biodegradable polymers, contributing to the development of environmentally friendly materials. chemimpex.com

Glycolamide, methanesulfonate (B1217627) (ester), a derivative of glycolamide, serves as a building block in the synthesis of polymer materials. ontosight.ai This highlights the potential of the glycolamide moiety in constructing more complex polymeric structures.

In solid-phase synthesis, this compound can be employed as a small anchor molecule in the creation of high-loaded resins, known as Ultraresins. nih.govacs.org These resins are prepared from polyethyleneimines and cross-linking molecules, allowing for varying degrees of cross-linking. nih.govacs.org The use of this compound as an anchor enables the coupling of over 95% of available secondary nitrogens, leading to high loadings ranging from 2.7 to 6.8 mmol/g. nih.govacs.org This results in support materials that combine high reactivity with flexibility, comparable to highly flexible Tentagel supports. nih.govacs.org

Furthermore, N-(2-Hydroxyethyl)glycolamide, another derivative, can be incorporated into the manufacture of polymers, coatings, and adhesives. Its chemical reactivity and ability to form cross-links make it a valuable component for enhancing material properties. ontosight.ai The compound N,N-Diethyl-2-hydroxyacetamide is also used as a reactant in the synthesis of phosphonate (B1237965) prodrugs, demonstrating its utility in creating specialized materials for pharmaceutical applications.

Beyond synthetic polymers, glycolamide's ability to undergo polycondensation reactions to form dipeptides, such as N-(2-amino-2-oxoethyl)-2-hydroxyacetamide, suggests its potential significance in the formation of early organic materials and the origins of life. arxiv.orgaanda.org

Advanced Analytical and Characterization Techniques in 2 Hydroxyacetamide Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools in the analysis of 2-Hydroxyacetamide, offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework of the compound. researchgate.netnih.gov

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the signals reveal the number and connectivity of hydrogen atoms. For this compound, characteristic signals corresponding to the hydroxyl (-OH), methylene (B1212753) (-CH2-), and amide (-NH2) protons are observed. The specific chemical shifts can vary slightly depending on the solvent used. sigmaaldrich.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule produces a distinct signal, with its chemical shift indicating its chemical environment (e.g., carbonyl, aliphatic).

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | ~3.9 | Singlet | -CH₂- |

| ¹H | ~5.5-7.5 (broad) | Singlet | -OH, -NH₂ |

| ¹³C | ~62 | - | -CH₂- |

| ¹³C | ~175 | - | C=O |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex derivatives or to unequivocally assign all proton and carbon signals by showing correlations between them. analyzetest.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. nist.gov The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key characteristic absorption bands for this compound include: